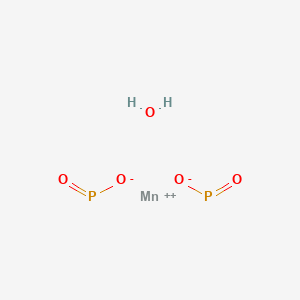

Manganese(II) hypophosphite monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Manganese(II) hypophosphite monohydrate has been synthesized through an energy-saving method in an acetone medium, aimed at controlling the exothermic process of hydrogen gas releasing. The synthesis process leverages thermal analysis, atomic absorption spectrophotometry (AAS), and X-ray powder diffraction (XRD) for characterization, confirming the compound's formula as Mn(H₂PO₂)₂·H₂O (Noisong & Danvirutai, 2010). The compound's synthesis and non-isothermal decomposition kinetics have also been explored, revealing the activation energies of its decomposition reaction steps through the isoconversional methods of Ozawa and KAS (Noisong et al., 2008).

Molecular Structure Analysis

The molecular structure of manganese(II) hypophosphite monohydrate has been studied through various spectroscopic methods, including Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy. These studies have provided insights into the vibrational behaviors and the correlation field splitting analysis of water and hypophosphite anion within the compound, indicating the number of vibrational modes and their agreement with observed spectra (Noisong & Danvirutai, 2010).

Chemical Reactions and Properties

The thermal transformation products of manganese(II) hypophosphite monohydrate have been identified, showing that upon thermal treatment at specific temperatures, the compound transitions into different manganese phosphates, showcasing its thermal stability and decomposition pathways (Noisong et al., 2008).

Physical Properties Analysis

The physical properties, such as thermal behavior, have been examined through differential thermal analysis–thermogravimetry (TG/DTG/DTA) and differential scanning calorimetry (DSC), providing valuable information on the compound's stability and thermal decomposition characteristics (Noisong et al., 2008).

Applications De Recherche Scientifique

“Manganese(II) hypophosphite monohydrate” is a chemical compound with the formula Mn(PH2O2)2·H2O . It’s typically available in most volumes and high purity, submicron and nanopowder forms may be considered .

“Manganese(II) hypophosphite monohydrate” is a chemical compound with the formula Mn(PH2O2)2·H2O . It’s typically available in most volumes and high purity, submicron and nanopowder forms may be considered .

Safety And Hazards

Propriétés

InChI |

InChI=1S/Mn.2HO2P.H2O/c;2*1-3-2;/h;2*(H,1,2);1H2/q+2;;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJYHROXKPCRKH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P=O.[O-]P=O.[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(II) hypophosphite monohydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)